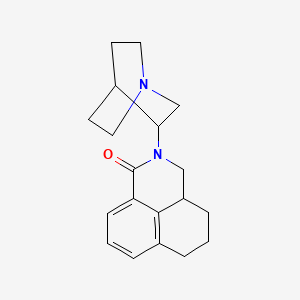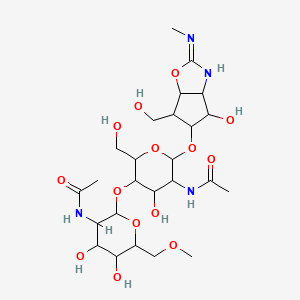
(R,R)-Palonosetron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
科学的研究の応用
1. Anti-emetic and Anti-nausea Agent in Oncology
Palonosetron has been identified as a second-generation 5-HT3 receptor antagonist with an extended half-life and high binding affinity, making it markedly different from other 5-HT3 receptor antagonists. It has shown effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV) in both acute and delayed phases following chemotherapy, outperforming traditional 5-HT3 receptor antagonists. Its single intravenous dose before chemotherapy simplifies dosing schedules and has led to research focusing on optimizing palonosetron-based antiemetic regimens, particularly in combination with steroids and neurokinin-1 receptor antagonists (Aapro, 2007).
2. Molecular Interactions with the 5-HT3 Receptor
Palonosetron's improved clinical efficacy might be partially due to its potent binding and longer half-life. It exhibits allosteric binding and positive cooperativity when binding to the 5-HT3 receptor, differentiating it from other 5-HT3 receptor antagonists like granisetron and ondansetron. These molecular interactions could explain the unique beneficial actions of palonosetron, making it a subject of interest for further research (Rojas et al., 2008).
3. Pharmacokinetics, Metabolism, and Excretion
Studies on the pharmacokinetics, metabolism, and excretion of palonosetron in healthy human volunteers have shown that it circulates mainly as the parent drug in plasma, with renal elimination as the primary excretion route. These studies provide insight into both renal and hepatic routes involved in the elimination of palonosetron from the body (Stoltz et al., 2004).
4. Efficacy in Chemotherapy-Induced Nausea and Vomiting
Clinical trials have demonstrated the efficacy of palonosetron in preventing CINV resulting from highly emetogenic chemotherapy. It has been shown to be effective in both acute and delayed CINV after moderately emetogenic chemotherapy, indicating its potential as a vital component in antiemetic therapy for cancer patients undergoing chemotherapy (Eisenberg et al., 2003).
5. Combination Therapy in Oncology
Palonosetron, when combined with other drugs such as netupitant in a fixed-dose antiemetic combination (NEPA), has shown superior prevention of CINV compared with palonosetron alone. This indicates its synergistic potential when used in combination therapies for better control of CINV (Hesketh et al., 2014).
特性
CAS番号 |
135729-60-1 |
|---|---|
製品名 |
(R,R)-Palonosetron |
分子式 |
C9H15NO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




